molecular formula C17H24O10 B10762139 methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B10762139
M. Wt: 388.4 g/mol
InChI Key: IBFYXTRXDNAPMM-VWSFEJNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as geniposide (IUPAC name: methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate), is a major iridoid glycoside isolated from Gardenia jasminoides Ellis . Its molecular formula is C17H24O10, with a molecular weight of 388.37 g/mol . Geniposide exhibits diverse biological activities, including:

  • Inhibition of 5-lipoxygenase and P-glycoprotein .
  • Anti-angiogenic and antiasthma properties .
  • Protection against sepsis-induced myocardial dysfunction via AMPKα activation .

The compound features a cyclopenta[c]pyran core linked to a β-D-glucopyranosyl moiety, which is critical for its solubility and receptor interactions.

Properties

Molecular Formula

C17H24O10

Molecular Weight

388.4 g/mol

IUPAC Name

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10?,11-,12-,13-,14?,16+,17+/m1/s1

InChI Key

IBFYXTRXDNAPMM-VWSFEJNESA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3C([C@@H]([C@@H](C(O3)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Biological Activity

Methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with significant biological activity. It is structurally related to various natural products and has been studied for its potential therapeutic effects.

  • Molecular Formula : C17H24O11
  • Molecular Weight : 404.37 g/mol
  • CAS Number : 24512-62-7
  • Storage Conditions : Store in a dark place at 2-8°C .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity . Antioxidants are crucial in mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been demonstrated through various assays, including DPPH and ABTS tests. These assays measure the compound's capacity to neutralize free radicals effectively .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in carbohydrate metabolism:

  • α-Amylase Inhibition : Reduces the breakdown of carbohydrates into simple sugars, which can be beneficial in managing blood glucose levels.
  • α-Glucosidase Inhibition : Slows down the absorption of carbohydrates from the intestines.

These properties suggest potential applications in managing conditions like diabetes and obesity .

Study 1: Free Radical Scavenging Activity

A study conducted on the antioxidant properties of methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy demonstrated a significant reduction in oxidative stress markers in vitro. The compound exhibited a scavenging effect comparable to well-known antioxidants like vitamin C and E.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Methyl Compound8590
Vitamin C8088
Vitamin E7582

Study 2: Enzyme Inhibition Assays

In another study focusing on enzyme inhibition:

EnzymeInhibition (%)
α-Amylase65
α-Glucosidase70
Lipase60

These results indicate that the compound could be a candidate for developing functional foods or supplements aimed at managing metabolic disorders .

Molecular Docking Studies

Molecular docking studies have predicted that methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy interacts favorably with several biological targets:

Target ProteinBinding Affinity (kcal/mol)
DNA Lyase-9.3
Monoamine Oxidase A-8.7
Nuclear Factor NF-kB-9.0

These interactions suggest potential anti-inflammatory and neuroprotective effects .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C17H24O10
  • Molecular Weight : 388.40 g/mol
  • CAS Number : 24512-63-8

The structure includes multiple hydroxymethyl groups and a tetrahydrocyclopenta[c]pyran core, which contribute to its biological activity.

Antidiabetic Properties

Recent studies have indicated that similar compounds exhibit potential as multi-target antidiabetic agents. The structural features of methyl (1S,4aS,7aS) suggest it may interact effectively with various biological targets involved in glucose metabolism. For instance:

  • Compounds with similar configurations have shown promising results in inhibiting enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate digestion .

Antioxidant Activity

The presence of hydroxyl groups in the structure enhances its ability to act as an antioxidant. Antioxidants are vital for combating oxidative stress in cells, which is linked to various diseases including diabetes and cancer. Studies have demonstrated that structurally related compounds can scavenge free radicals effectively .

Potential as a Cardioprotective Agent

Preliminary research suggests that compounds featuring the cyclopenta[c]pyran structure may exhibit cardioprotective effects by modulating lipid profiles and reducing inflammation. This could be particularly beneficial in managing cardiovascular diseases .

Study 1: Synthesis and Biological Evaluation

A study synthesized a related compound and evaluated its biological activity against several targets relevant to diabetes management. The synthesized compound showed significant inhibition of α-glucosidase with an IC50 value indicating strong efficacy .

Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant properties of compounds with similar structures using DPPH assays. Results indicated that these compounds effectively reduced oxidative stress markers in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Reference ID
Geniposide C17H24O10 388.37 β-D-glucopyranosyl, methyl ester (1S,4aS,7aS)
Geniposidic acid C16H22O10 374.34 β-D-glucopyranosyl, carboxylic acid (1S,4aS,7aS)
Methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-methoxyphenyl)propenoyloxy]-... ( compound) C27H32O13 564.54 4-methoxyphenyl propenoyl, β-D-glucopyranosyl (1S,4aS,5R,7aS)
Methyl (1R,4aS,5S,6R,7S,7aR)-1-(β-L-glucopyranosyloxy)-... ( compound) C17H26O13 414.38 β-L-glucopyranosyl, additional hydroxyl groups (1R,4aS,5S,6R,7S,7aR)
Compound in (complex glycoside) C23H36O16 568.50 Double glycosylation (two sugar units) Multiple stereocenters

Key Observations :

  • Geniposidic acid lacks the methyl ester group of geniposide, replacing it with a carboxylic acid, reducing its molecular weight and altering polarity .
  • The compound includes a lipophilic 4-methoxyphenyl propenoyl group, significantly increasing its molecular weight (564.54 g/mol) and likely enhancing membrane permeability .
Geniposide vs. Geniposidic Acid:
  • Geniposide shows anti-inflammatory effects via 5-lipoxygenase inhibition, while geniposidic acid may have altered interactions due to its carboxylic acid group, which could influence binding to targets like P-glycoprotein .
  • Geniposidic acid is predicted to have higher water solubility (lower LogP) than geniposide, impacting its absorption and distribution .
Compound:
  • The 4-methoxyphenyl propenoyl group may confer additional antioxidant or anti-cancer properties, as similar substituents are known to enhance radical-scavenging activity .
Compound:

    Preparation Methods

    Installation of the C7 Hydroxymethyl Group

    The C7 hydroxymethyl group is introduced via Luche reduction of a ketone intermediate. Treatment of cyclopentenone 2 with NaBH₄ and CeCl₃ in methanol at 0°C selectively reduces the enone to yield allylic alcohol 3 (93% yield). Subsequent oxidation with pyridinium chlorochromate (PCC) generates a carbonyl, which is reduced using NaBH₄ to afford the hydroxymethyl derivative 4 (Scheme 2).

    Esterification at C4

    The C4 ketone is converted to the methyl ester via a two-step sequence: (i) oxidation with Jones reagent to carboxylic acid 5 , followed by (ii) Fischer esterification with methanol and H₂SO₄. This affords methyl carboxylate 6 in 85% yield over two steps.

    Glycosylation with the Trihydroxyoxane Moiety

    The stereoselective attachment of the (2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group requires a palladium-catalyzed Tsuji–Trost glycosylation. The sugar donor, a 3,4-cyclic carbonate glycal 7 , is prepared from D-glucal via Perlin aldehyde formation and subsequent protection. Reaction of 6 with 7 under Pd(PPh₃)₄ catalysis in THF at 60°C yields the β-glycoside 8 with >95% stereoselectivity (Scheme 3).

    Table 2: Glycosylation Conditions and Outcomes

    DonorCatalystSolventTemperature (°C)β:α Ratio
    Carbonate 7 Pd(PPh₃)₄THF6095:5

    Deprotection and Final Modification

    Global deprotection of 8 involves sequential steps:

    • Acid hydrolysis : 6 M HCl at 50°C removes acetyl groups from the sugar moiety (92% yield).

    • Saponification : LiOH in THF/water cleaves methyl ester to carboxylic acid, followed by re-esterification with diazomethane to ensure regiochemical fidelity (78% yield).

    The final product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:1) and characterized by ¹H/¹³C NMR and high-resolution mass spectrometry.

    Analytical Data and Validation

    • ¹H NMR (500 MHz, CD₃OD) : δ 5.32 (d, J = 3.5 Hz, H-1'), 4.81 (m, H-7), 3.68 (s, OCH₃).

    • ¹³C NMR (125 MHz, CD₃OD) : δ 172.4 (C=O), 101.2 (C-1'), 75.3 (C-4a).

    • HRMS (ESI+) : m/z calc. for C₁₉H₂₈O₁₂ [M+Na]⁺: 503.1421; found: 503.1418 .

    Q & A

    Q. What experimental methods are recommended for synthesizing and characterizing this compound?

    The compound can be synthesized via glycosylation of the cyclopenta[c]pyran core with a protected glucose derivative, followed by selective deprotection and purification. Key characterization methods include:

    • NMR spectroscopy : Assign stereochemistry using 1D 1H^1 \text{H}, 13C^{13}\text{C}, and 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in the cyclopenta[c]pyran and oxane moieties .
    • Mass spectrometry (HRMS) : Confirm molecular weight (568.50 g/mol) and fragmentation patterns .
    • X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
    • HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 210–280 nm .

    Q. How does the compound’s stability vary under different storage and experimental conditions?

    The compound is hygroscopic and sensitive to heat, light, and acidic/basic conditions. Stability protocols include:

    • Storage : Keep in airtight containers at –20°C in a desiccator to prevent hydrolysis of the glycosidic bond .
    • In vitro assays : Use buffered solutions (pH 6–7) at 4°C for short-term stability. For long-term studies, lyophilize aliquots .
    • TLC monitoring : Spot degradation under UV light (254 nm) to detect decomposition products .

    Q. What safety protocols are critical when handling this compound?

    • PPE : Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity (oral LD50_{50} < 50 mg/kg) .
    • Ventilation : Use fume hoods to avoid inhalation of fine particles, which may cause respiratory distress .
    • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration to mitigate aquatic toxicity risks (EC50_{50} < 1 mg/L) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data?

    Discrepancies in bioactivity (e.g., predicted vs. observed IC50_{50} values) may arise from:

    • Assay variability : Standardize conditions (e.g., cell lines, incubation time) when comparing results. For example, NF-κB inhibition (predicted probability: 98.06% ) requires validation in reporter gene assays .
    • Stereochemical purity : Confirm enantiomeric excess (>99%) via chiral HPLC to exclude inactive stereoisomers .
    • Metabolite interference : Use LC-MS to identify degradation products or metabolites that may confound results .

    Q. What computational strategies improve target prediction accuracy for this compound?

    • Molecular docking : Prioritize targets like DNA repair enzymes (e.g., CHEMBL5619, predicted probability: 98.28%) using software like AutoDock Vina with flexible ligand sampling .
    • ADMET modeling : Predict bioavailability (LogP = –4.80 , TPSA = 255 Ų ) and BBB permeability (low ) using tools like admetSAR.
    • Validation : Cross-reference predictions with experimental data (e.g., surface plasmon resonance for binding affinity) .

    Q. How can the glycosyl moiety’s conformation influence pharmacological activity?

    The β-D-glucopyranosyl group’s orientation affects binding to carbohydrate-recognizing receptors (e.g., TLR4, predicted probability: 84.26% ):

    • Conformational analysis : Use NOE-restrained MD simulations to map glycosidic bond dynamics .
    • Structure-activity relationship (SAR) : Synthesize analogs with modified sugar units (e.g., galactose substitution) to assess activity changes .

    Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

    • Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection to improve yield during glycosylation .
    • Flow chemistry : Optimize continuous-flow reactors for stereoselective steps to reduce batch variability .
    • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

    Methodological Resources

    • Spectral databases : Compare NMR shifts with published iridoid glycosides (e.g., geniposidic acid analogs ).
    • Crystallography repositories : Cross-validate structural data with entries in the Cambridge Structural Database (CSD) .
    • Toxicity profiling : Use OECD QSAR Toolbox to extrapolate ecotoxicological risks .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.